molecular formula C13H22N2O B2760976 2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine CAS No. 954261-82-6

2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine

Cat. No.: B2760976
CAS No.: 954261-82-6
M. Wt: 222.332
InChI Key: WFSUKYMRSHULEI-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine is an organic compound that features a furan ring substituted with a methyl group and a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Substitution on the furan ring: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or through the cyclization of a suitable precursor.

    Substitution on the piperidine ring: The methyl group can be introduced via alkylation using methyl iodide and a base.

    Coupling of the two rings: The final step involves the coupling of the furan and piperidine rings through a suitable linker, such as an ethylamine group, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.

    Substitution: The methyl groups on the furan and piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine would depend on its specific application. For example, if used as a drug, it might interact with specific receptors or enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl(2-furyl))-2-(4-methylpiperidyl)methanol: Similar structure but with a hydroxyl group instead of an ethylamine group.

    2-(5-Methyl(2-furyl))-2-(4-methylpiperidyl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethylamine group.

Uniqueness

2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine is unique due to the specific combination of the furan and piperidine rings with the ethylamine linker, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10-5-7-15(8-6-10)12(9-14)13-4-3-11(2)16-13/h3-4,10,12H,5-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSUKYMRSHULEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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